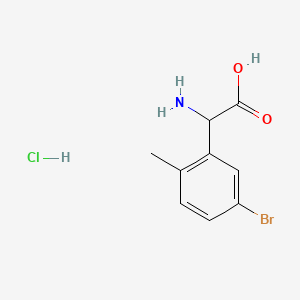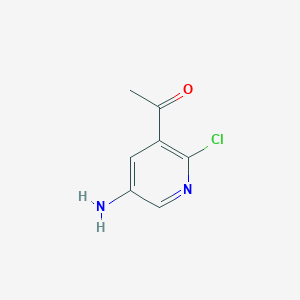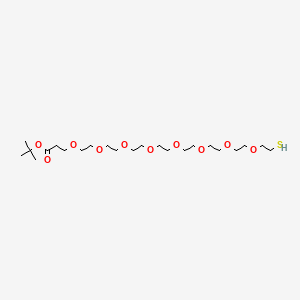
4-Nitrophenyl 3-methyl butyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 3-methyl butyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a nitrophenyl group attached to a carbonate moiety, which is further linked to a 3-methyl butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-methyl butyl carbonate typically involves the reaction of 4-nitrophenol with 3-methyl butyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 3-methyl butyl carbonate can undergo various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield 4-nitrophenol and 3-methyl butanol.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Water and a base (e.g., sodium hydroxide) at room temperature.
Reduction: Hydrogen gas and a palladium catalyst at elevated temperatures and pressures.
Substitution: Nucleophiles (e.g., amines or alcohols) in the presence of a base (e.g., triethylamine) at room temperature.
Major Products Formed
Hydrolysis: 4-Nitrophenol and 3-methyl butanol.
Reduction: 4-Aminophenyl 3-methyl butyl carbonate.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 3-methyl butyl carbonate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymeric materials with specific properties.
Biological Studies: It serves as a model compound for studying enzyme-catalyzed reactions, particularly those involving esterases and carbonic anhydrases.
Medicinal Chemistry: The compound is investigated for its potential use in drug delivery systems, where it can act as a prodrug that releases active pharmaceutical ingredients upon hydrolysis.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 3-methyl butyl carbonate primarily involves its hydrolysis to release 4-nitrophenol and 3-methyl butanol. The hydrolysis reaction is catalyzed by enzymes such as esterases, which cleave the carbonate bond. The released 4-nitrophenol can further undergo metabolic transformations, including reduction to 4-aminophenol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but contains an acetate group instead of a carbonate group.
4-Nitrophenyl butyrate: Contains a butyrate group instead of a carbonate group.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a carbonate group.
Uniqueness
4-Nitrophenyl 3-methyl butyl carbonate is unique due to the presence of both a nitrophenyl group and a 3-methyl butyl group linked through a carbonate moiety. This unique structure imparts specific reactivity and properties to the compound, making it suitable for specialized applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C12H15NO5 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
3-methylbutyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C12H15NO5/c1-9(2)7-8-17-12(14)18-11-5-3-10(4-6-11)13(15)16/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
QFJCPLNAGRFLBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)
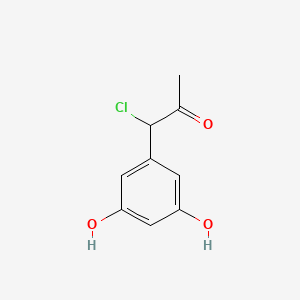
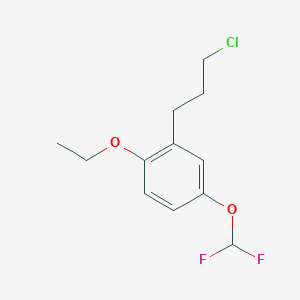
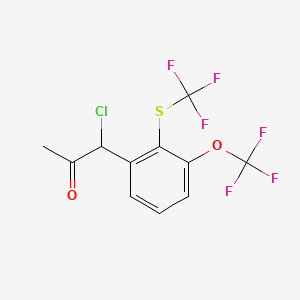
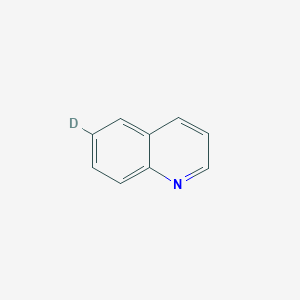
![4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)


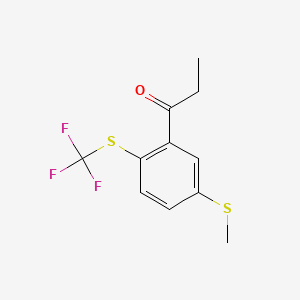
![3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)

